1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine
Overview
Description
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of this compound can be confirmed using 1H and 13C NMR as well as ESI MS spectra .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a new method has been successfully developed that offers a facile and reliable approach for synthesizing (E)-2- (1- (methoxyimino)ethyl)-2-phenylbenzofuran-3 (2H)-one, providing a wide range of compounds using readily available (E)-1- (benzofuran-2-yl)ethan-1-one O -methyl oxime and iodobenzene .Scientific Research Applications
Synthesis and Analgesic Activity
Research on substituted 1-Benzofurans, such as 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine, has shown applications in the synthesis and evaluation of their analgesic activity. The synthesis involves preparing derivatives from 2-hydroxybenzonitrile and corresponding bromoethanone derivatives. Some compounds in this category exhibit considerable analgesic activity, suggesting potential medicinal applications in pain management Rádl et al., 2000.
Anticancer Potential
Novel hexahydroquinoline derivatives containing the benzofuran moiety have been synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines (HepG-2). These compounds show promising inhibitory effects on the growth of HepG-2 cells, indicating potential applications in cancer therapy El-Deen et al., 2016.
Anti-HIV Activity
Benzofuran derivatives have been synthesized and tested for their in vitro anti-HIV-1 and HIV-2 activities. Certain derivatives displayed the ability to inhibit HIV-1 and HIV-2 replication in human T-lymphocyte cultures at non-toxic concentrations, suggesting potential for developing new anti-HIV pharmaceuticals Mubarak et al., 2007.
Antioxidant and Antibacterial Properties
Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant and antibacterial activity. Some compounds showed good chelating ability with Fe+2 ions and exhibited strong scavenging activity against DPPH free radicals, alongside significant antibacterial activities, highlighting their potential as antimicrobial and antioxidant agents Shankerrao et al., 2013.
Molecular Structure Studies
Studies involving the synthesis and characterization of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine have been conducted, providing insights into the molecular structure through FT-IR, NMR spectra, and DFT studies. These findings contribute to a deeper understanding of the molecular properties and potential applications of benzofuran derivatives in various fields Vessally et al., 2013.
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been shown to exhibit cytotoxic activity in various cancer cell lines .
Mode of Action
Studies on similar compounds suggest that they may have pro-oxidative effects and increase reactive oxygen species in cancer cells . This could potentially lead to apoptosis or programmed cell death .
Biochemical Pathways
It is suggested that similar compounds may induce apoptosis in cancer cells, possibly through the activation of caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . They also inhibit the release of proinflammatory interleukin 6 (IL-6) in certain cancer cells .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine could include further exploration of its potential biological activities and applications in drug development.
Biochemical Analysis
Biochemical Properties
Cellular Effects
Some benzofuran derivatives have been tested for their cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. These studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
It is known that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit the highest cytotoxicity . This suggests that this compound may exert its effects through similar mechanisms.
Properties
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-8H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMKSIKDRVVLKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273682 | |
Record name | 3-Ethyl-α-methyl-2-benzofuranmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926227-25-0 | |
Record name | 3-Ethyl-α-methyl-2-benzofuranmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926227-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-α-methyl-2-benzofuranmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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